molecular formula C10H9BrFNO B8501109 2-(5-bromo-6-fluoro-1H-indol-1-yl)ethanol

2-(5-bromo-6-fluoro-1H-indol-1-yl)ethanol

Cat. No. B8501109
M. Wt: 258.09 g/mol
InChI Key: PQDUOSGMBPTOGY-UHFFFAOYSA-N
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Patent
US08394969B2

Procedure details

DIBAL-H (1 M in hexanes) (4 mL, 4 mmol) was added to a 0° C. solution of ethyl (5-bromo-6-fluoro-1H-indol-1-yl)acetate (0.480 g, 1.60 mmol) in anhydrous THF (10 mL). The reaction was stirred at rt for 1 h, then treated with saturated aqueous Rochelle's salt and Et2O. The mixture was stirred vigorously for 30 min. The layers were separated and the aqueous layer was further extracted with Et2O. The combined organic layers were washed with brine, dried (Na2SO4), filtered, and concentrated. Chromatography over silica eluting with 60% EtOAc/hexanes afforded the desired compound as an oil.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
ethyl (5-bromo-6-fluoro-1H-indol-1-yl)acetate
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C[AlH]CC(C)C)C.[Br:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][C:19]=1[F:20])[N:16]([CH2:21][C:22](OCC)=[O:23])[CH:15]=[CH:14]2.[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+].CCOCC>C1COCC1>[Br:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][C:19]=1[F:20])[N:16]([CH2:21][CH2:22][OH:23])[CH:15]=[CH:14]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
ethyl (5-bromo-6-fluoro-1H-indol-1-yl)acetate
Quantity
0.48 g
Type
reactant
Smiles
BrC=1C=C2C=CN(C2=CC1F)CC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with Et2O
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%
Name
Type
product
Smiles
BrC=1C=C2C=CN(C2=CC1F)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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